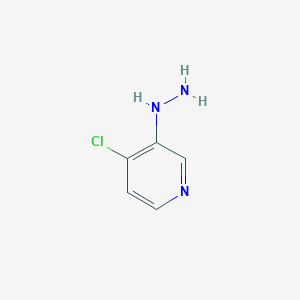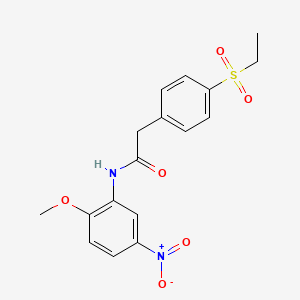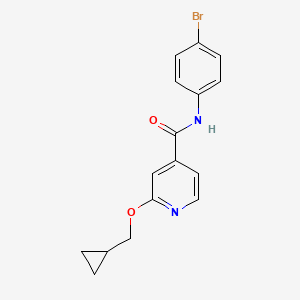![molecular formula C15H15NO4 B2658966 2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 126812-30-4](/img/structure/B2658966.png)
2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione”, also known as CHDI, is a heterocyclic organic compound. It belongs to the class of phthalimide derivatives. The molecular formula of this compound is C15H15NO4 .
Molecular Structure Analysis
The molecular weight of “2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione” is 273.28 g/mol . The exact mass and monoisotopic mass are 273.284 Da and 273.100098 Da respectively .Physical And Chemical Properties Analysis
The boiling point of “2-[(cyclohexylcarbonyl)oxy]-1H-isoindole-1,3(2H)-dione” is predicted to be 421.8±28.0 °C . The density is predicted to be 1.33±0.1 g/cm3 .Applications De Recherche Scientifique
Functionalization and Cyclization Reactions
Researchers have studied the functionalization of related derivatives, such as 2-(1-cyclohexen-1-yl)aniline, with phthalic anhydride to afford isoindole-1,3-diones, which further undergo pseudo-allylic halogenation and other modifications, highlighting the synthetic versatility of these structures (Khusnitdinov et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel 3'-spirocyclic-oxindole derivatives and their assessment for cytostatic activities showcase the potential biomedical applications of these compounds (Yong et al., 2007). Furthermore, ring-opening cyclization reactions have been developed to efficiently access substituted hydroxyindole derivatives, demonstrating the compound's role in the synthesis of pharmacologically relevant structures (Nambu et al., 2014).
Catalysis and Heterocycle Formation
Studies have also focused on palladium-catalyzed cyclization reactions for the stereoselective formation of oxindoles, indicating the utility of these reactions in constructing complex heterocyclic architectures (Miura et al., 2009). Additionally, the application in synthesizing isoindole-1,3-diones via carbonylative cyclization of o-halobenzoates highlights the efficiency of these processes in heterocycle formation (Worlikar & Larock, 2008).
Oxidative Catalysis
The compound and its derivatives have been investigated in the context of catalysis, such as in the selective oxidation of ethylbenzene and cyclohexene, demonstrating its potential in oxidative processes (Habibi et al., 2014).
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)20-15(19)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTXIRMTGIZWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl cyclohexanecarboxylate | |
CAS RN |
126812-30-4 |
Source


|
| Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl cyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2658883.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2658884.png)


![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)




![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)



